molecular formula C2H3S3- B1170539 Monomethyl carbonotrithioate CAS No. 1113-26-4

Monomethyl carbonotrithioate

Cat. No.: B1170539
CAS No.: 1113-26-4
M. Wt: 123.2 g/mol
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Description

Monomethyl carbonotrithioate is an organosulfur compound with the molecular formula C2H4S3 It is known for its unique structure, which includes a carbon atom bonded to three sulfur atoms and one methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Monomethyl carbonotrithioate can be synthesized through the reaction of carbon disulfide with sodium thiomethoxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. This includes the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Monomethyl carbonotrithioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into simpler sulfur-containing molecules.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler sulfur-containing compounds.

Scientific Research Applications

Monomethyl carbonotrithioate has several applications in scientific research:

Mechanism of Action

The mechanism by which monomethyl carbonotrithioate exerts its effects involves its interaction with molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of new chemical bonds or the disruption of existing ones, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its reactivity with nucleophiles and electrophiles is a key aspect of its mechanism of action.

Comparison with Similar Compounds

    Dimethyl carbonotrithioate: Similar in structure but with two methyl groups instead of one.

    Ethyl carbonotrithioate: Similar in structure but with an ethyl group instead of a methyl group.

Uniqueness: Monomethyl carbonotrithioate is unique due to its specific arrangement of sulfur atoms and a single methyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methylsulfanylmethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4S3/c1-5-2(3)4/h1H3,(H,3,4)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAOZLQUOVRCEO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3S3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721240
Record name Methyl carbonotrithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-26-4
Record name Methyl carbonotrithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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